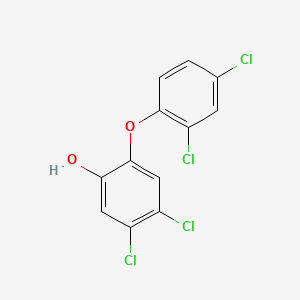

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-

概要

説明

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)-, also known as 5-Chloro-2-(2,4-dichlorophenoxy)phenol, is a synthetic compound . It acts as a bacteriostat and preservative for cosmetic and detergent compositions . It is also used as an antiseptic, disinfectant, and anticonvulsant . It is one of the main ingredients in shampoos, deodorants, toothpastes, mouth washes, and household cleaning products .

Molecular Structure Analysis

The molecular formula of Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- is C12H6Cl4O2 . The average mass is 323.987 Da and the monoisotopic mass is 321.912201 Da .科学的研究の応用

Chloroform and Chlorinated Organics Formation

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy), as part of triclosan, reacts with free chlorine under water treatment conditions. This reaction forms chlorophenoxyphenols and chlorophenols, including monochlorinated and dichlorinated triclosan derivatives. Chloroform is also formed when excess free chlorine is present, indicating potential environmental impacts during water treatment processes (Rule, Ebbett, & Vikesland, 2005).

Synthesis as Pharmaceutical Intermediate

The synthesis of 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be achieved from 2,4-dichlorophenol and p-chloronitrobenzene. This synthesis process is essential for producing specific pharmaceuticals (Quan, 2005).

Photochemistry in Aquatic Environments

In aquatic environments, chlorinated triclosan derivatives, including 4,5-dichloro-2-(2,4-dichlorophenoxy)phenol, undergo photochemical reactions. These reactions can lead to the formation of polychlorodibenzo-p-dioxins (PCDDs), which are of high environmental concern due to their toxic properties (Buth, Grandbois, Vikesland, McNeill, & Arnold, 2009).

Electrochemical Oxidation and Environmental Impact

The electrochemical oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol is studied for its environmental impact. The formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) during the oxidation process is a significant concern, especially considering the toxicity of these byproducts (Solá-Gutiérrez, Schröder, San Román, & Ortiz, 2019).

Riboflavin Photosensitized Oxidation

Riboflavin-sensitized photooxidation of 2,4-dichlorophenol results in the formation of dimeric products, including 4,6-dichloro-2-(2,4-dichlorophenoxy)phenol. This study provides insights into the potential formation of chlorinated dibenzo-p-dioxins in water through light action (Plimmer & Klingebiel, 1971).

Horseradish Peroxidase Oxidation Mechanism

The oxidation mechanism of 2,4-dichlorophenol, catalyzed by horseradish peroxidase, involves the formation of dimeric compounds and subsequent oxidation to benzoquinones. This reaction is relevant for understanding biochemical processes involving chlorophenols (Laurenti, Ghibaudi, Ardissone, & Ferrari, 2003).

Photocatalytic Transformation

Photocatalytic processes have been studied for the degradation of triclosan, including 5-chloro-2-(2,4-dichlorophenoxy)phenol. This research is critical for developing effective wastewater treatment technologies and understanding the transformation kinetics of emerging pollutants (Schröder, San-Román, & Ortiz, 2020).

Environmental Photochemistry

The environmental photochemistry of triclosan, including indirect photoreactions, is significant for understanding its degradation and the formation of potentially harmful byproducts in surface waters (Bianco, Fabbri, Minella, Brigante, Mailhot, Maurino, Minero, & Vione, 2015).

Safety and Hazards

Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- is known to cause skin irritation and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes in contact with skin or eyes, it should be washed off immediately with plenty of water .

作用機序

Target of Action

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the type II fatty acid synthesis enzyme (FAS-II) in bacteria and protozoa, and the fatty acid synthase (FASN) in mammals .

Mode of Action

The compound inhibits the activity of FAS-II and FASN, enzymes crucial for the synthesis of fatty acids, a key component of the cell membrane . By inhibiting these enzymes, the compound disrupts the integrity of the cell membrane, leading to cell death.

Biochemical Pathways

The compound’s action affects the fatty acid synthesis pathway. When FAS-II and FASN are inhibited, the production of fatty acids is disrupted, affecting the formation of the cell membrane . Additionally, the compound can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .

Pharmacokinetics

Due to its high hydrophobicity, the compound can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) . .

Result of Action

The compound’s action results in the death of the target cells due to the disruption of the cell membrane integrity . The toxicity of the compound toward aquatic organisms like fish, crustaceans, and algae has been demonstrated with EC50 values near environmental concentrations . It has even been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .

Action Environment

The compound is widely used in various consumer and personal care products, and due to its partial elimination in sewage treatment plants, it is commonly encountered in solid and water environmental compartments . Environmental factors such as light and the presence of chlorine and ozone can influence the compound’s action, efficacy, and stability, as they can lead to its transformation into potentially more toxic and persistent compounds .

生化学分析

Biochemical Properties

The biochemical properties of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol are largely due to its interactions with various biomolecules. It inhibits bacterial and plasmodial type II fatty acid synthesis enzymes (FAS-II), and also inhibits mammalian fatty acid synthase (FASN)

Cellular Effects

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are currently under study.

Molecular Mechanism

The molecular mechanism of action of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being gathered .

Dosage Effects in Animal Models

The effects of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. The specifics of these interactions are currently under study.

Subcellular Localization

The subcellular localization of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol and any effects on its activity or function are currently being investigated . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

4,5-dichloro-2-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNUFYGRHZLQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187465 | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-44-7 | |

| Record name | 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

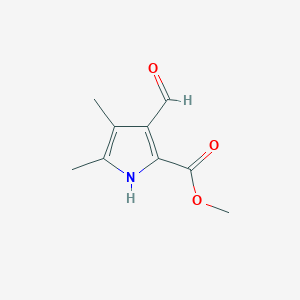

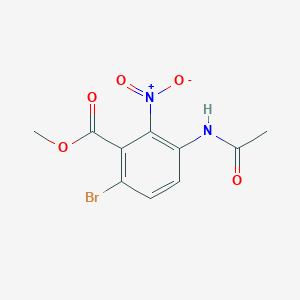

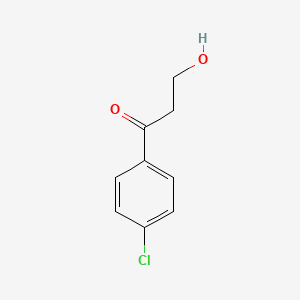

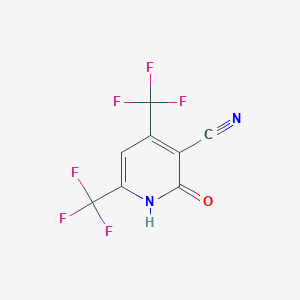

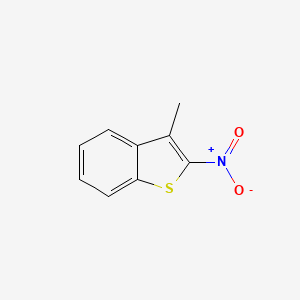

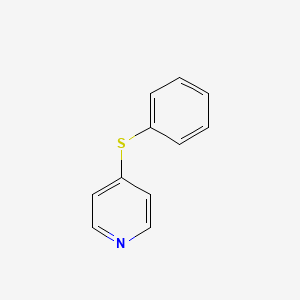

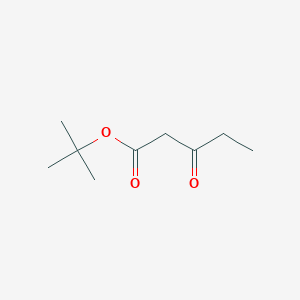

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B3051383.png)